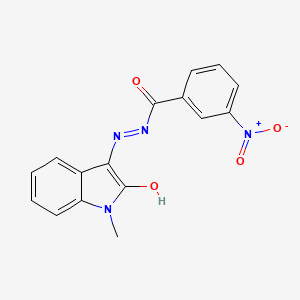
4-(4-biphenylylmethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-biphenylylmethyl)morpholine, also known as racemic tramadol, is a synthetic opioid analgesic used for the treatment of moderate to severe pain. It was first synthesized in the late 1970s by German pharmaceutical company Grünenthal GmbH. Since then, it has become one of the most widely prescribed pain medications in the world.
作用機序
The mechanism of action of 4-(4-biphenylylmethyl)morpholine is complex and involves multiple pathways. It primarily works by binding to mu-opioid receptors, which are located in the brain and spinal cord. This binding leads to the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and pleasure. It also activates the noradrenergic and serotonergic systems, which are involved in mood regulation.
Biochemical and Physiological Effects
In addition to its analgesic effects, this compound has a number of other biochemical and physiological effects. It can cause respiratory depression, which can be life-threatening in high doses. It can also cause constipation, nausea, and vomiting. Long-term use can lead to tolerance and dependence, which can be difficult to overcome.
実験室実験の利点と制限
4-(4-biphenylylmethyl)morpholine has a number of advantages and limitations for use in lab experiments. Its analgesic properties make it useful for studying pain pathways and developing new pain medications. Its effects on mood regulation make it useful for studying mood disorders and developing new antidepressant and anxiolytic medications. However, its potential for respiratory depression and dependence make it difficult to use in animal studies and can limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research on 4-(4-biphenylylmethyl)morpholine. One area of interest is the development of new pain medications that are more effective and have fewer side effects than current opioids. Another area of interest is the development of new antidepressant and anxiolytic medications that work through the same pathways as this compound but have fewer side effects. Additionally, there is ongoing research into the mechanisms underlying tolerance and dependence to opioids, with the goal of developing new treatments for addiction.
合成法
The synthesis of 4-(4-biphenylylmethyl)morpholine involves the reaction of two chemicals: (1R,2R)-(-)-1,2-diphenylethylenediamine and (+)-cis-2-(dimethylamino)methyl-1-phenylcyclohexanol. The reaction is carried out in the presence of a catalyst, typically palladium on carbon, and a solvent, such as ethanol or isopropanol. The resulting product is then purified through a series of steps, including crystallization and recrystallization, to yield the final product.
科学的研究の応用
4-(4-biphenylylmethyl)morpholine has been extensively studied for its analgesic properties. It works by binding to mu-opioid receptors in the brain and spinal cord, which leads to the inhibition of pain signals. In addition to its pain-relieving effects, it has also been shown to have antidepressant and anxiolytic effects, making it a potentially useful treatment for mood disorders.
特性
IUPAC Name |
4-[(4-phenylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-18-10-12-19-13-11-18/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGALBAMJOZMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5856679.png)

![ethyl 2-amino-5-{[benzyl(methyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856720.png)


![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)

![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)
![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)
![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)

